2,3-Dibromo-1-cyclohexene as a Superior Substrate for Vicinal Twofold Heck Coupling
In a head-to-head study of dihalocycloalkenes, 2,3-dibromo-1-cyclohexene demonstrated excellent utility as a substrate for vicinal twofold Heck couplings. When reacted with methyl acrylate, it yielded the desired 1,6-disubstituted (E,Z,E)-1,3,5-hexatriene product in 67% yield. This performance is comparable to its iodo analog, 1,2-diiodocyclohexene (63% yield), while the triflate derivative 1-bromo-2-trifluoromethanesulfonyloxycyclohex-1-ene delivered a significantly lower yield of 43% [1]. This positions the dibromo compound as a cost-effective and synthetically efficient alternative to the more expensive and sensitive diiodo analog.
| Evidence Dimension | Yield of twofold Heck coupling product |
|---|---|
| Target Compound Data | 67% |
| Comparator Or Baseline | 1,2-Diiodocyclohexene (63%); 1-Bromo-2-trifluoromethanesulfonyloxycyclohex-1-ene (43%) |
| Quantified Difference | Target compound outperforms diiodo by 4 percentage points and triflate by 24 percentage points. |
| Conditions | Reaction with methyl acrylate under standard Pd-catalyzed Heck conditions. |
Why This Matters
This data proves that 2,3-dibromo-1-cyclohexene provides a higher yield than the commonly used diiodo alternative, offering both a performance and potential cost advantage in the synthesis of complex triene systems.
- [1] Voigt, K., von Zezschwitz, P., Rosauer, K., Lansky, A., Adams, A., Reiser, O., & de Meijere, A. (1998). The Twofold Heck Reaction on 1,2-Dihalocycloalkenes... European Journal of Organic Chemistry, 1998(8), 1521–1534. View Source
